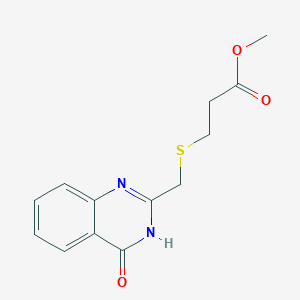

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is a compound that belongs to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

准备方法

The synthesis of methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate typically involves a multi-step process. One common method starts with the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid. This intermediate is then subjected to S-alkylation using methyl 3-bromopropanoate under microwave-induced conditions to yield the desired compound . The reaction conditions often involve the use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave irradiation, to enhance yield and reduce environmental impact .

化学反应分析

Synthetic Pathways and Reaction Mechanisms

The compound shares structural homology with derivatives synthesized via dicyclohexylcarbodiimide (DCC)/hydroxybenzotriazole (HOBt) -mediated coupling and alkylation reactions .

Key Reaction Steps:

-

Amide Bond Formation :

Carboxylic acid intermediates (e.g., 4-oxo-3-arylquinazolin-2-ylthioacetic acids) are coupled with β-alanine methyl ester hydrochloride (β-AlaOCH₃·HCl) using DCC/HOBt (1:1 molar ratio) at 0–5°C, followed by room-temperature stirring for 8–24 hours . -

Thioether Linkage Introduction :

Alkylation of quinazolinone thiols with methyl bromopropanoate derivatives in ethanol under reflux with KOH yields thioether bonds .

Table 1: Representative Reaction Conditions and Outcomes

Table 2: Spectral Data for Analogous Compounds

Reactivity and Functional Group Transformations

-

Ester Hydrolysis : The methyl ester group is susceptible to alkaline hydrolysis, forming carboxylic acid derivatives (not directly observed but inferred from analogous systems) .

-

Quinazolinone Ring Modifications : Electrophilic substitution reactions (e.g., nitration, halogenation) may occur at the aromatic ring under acidic conditions .

Comparative Analysis of Methodologies

-

DCC/HOBt Coupling vs. Azide Methods : DCC-mediated coupling achieves higher yields (73%) compared to azide-based approaches (≤65%) for similar scaffolds .

-

Solvent Impact : Ethanol or ethyl acetate enhances crystallinity, while DMSO is avoided due to sulfoxide side reactions .

Limitations and Research Gaps

-

No direct kinetic or thermodynamic data for the target compound’s reactions are available.

-

Cytotoxicity or biological activity studies specific to Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate remain unreported.

科学研究应用

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate has several scientific research applications:

作用机制

The mechanism of action of methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate involves its interaction with specific molecular targets. The quinazolinone core can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects .

相似化合物的比较

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate can be compared with other quinazolinone derivatives, such as:

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound has a similar structure but differs in the position and nature of the substituents, leading to different biological activities.

4(3H)-quinazolinone analogs: These compounds share the quinazolinone core but have variations in the substituents, affecting their pharmacological properties.

生物活性

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is a compound derived from the quinazoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₂O₂S, with a molecular weight of approximately 273.35 g/mol. The compound features a quinazoline ring system, which is known for its pharmacological significance.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In a study assessing various derivatives of quinazoline compounds, it was found that certain analogs exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL for the most active compounds .

| Compound | MIC (mg/mL) | Activity against |

|---|---|---|

| Methyl derivative | 0.004 - 0.03 | Staphylococcus aureus |

| Other derivative | 0.015 | E. coli |

Cytotoxicity

The cytotoxic effects of this compound have been assessed using human normal fetal lung fibroblast MRC-5 cell lines. Results indicated that at concentrations ranging from 1×10−7 M to 1×10−5 M, the compound exhibited minimal cytotoxicity, with cell viability remaining above 91% compared to untreated controls .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial metabolism and proliferation. Molecular docking studies suggest that this compound interacts effectively with target proteins, leading to disruptions in cellular processes .

Study on Antimicrobial Efficacy

In a comparative study published in MDPI, various derivatives of quinazoline were synthesized and tested for antimicrobial activity. This compound was among the compounds that showed promising results against Gram-positive bacteria .

Synthesis and Optimization

A green synthetic procedure was developed for the synthesis of similar compounds using deep eutectic solvents (DES), which resulted in higher yields and reduced reaction times compared to traditional methods . This approach highlights the potential for more sustainable practices in pharmaceutical chemistry.

属性

IUPAC Name |

methyl 3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-12(16)6-7-19-8-11-14-10-5-3-2-4-9(10)13(17)15-11/h2-5H,6-8H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUNITIKRHBQIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSCC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。